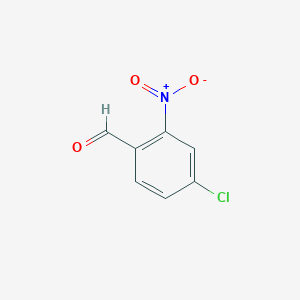

4-Chloro-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPNQUMLOFWSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204090 | |

| Record name | 4-Chloro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5551-11-1 | |

| Record name | 4-Chloro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5551-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005551111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 4-Chloro-2-nitrobenzaldehyde (CAS: 5551-11-1) for Advanced Chemical Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the utility of a chemical intermediate is defined by its reactivity, versatility, and reliability. This compound, identified by the CAS number 5551-11-1 , stands out as a pivotal building block.[1][2][3] Its unique trifunctional arrangement—an electrophilic aldehyde, an electron-withdrawing nitro group, and a displaceable chloro substituent on an aromatic scaffold—offers a rich platform for constructing complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of properties. It aims to provide researchers, chemists, and drug development professionals with a deep, actionable understanding of this compound. We will explore its core identity, delve into a robust synthetic protocol with mechanistic justifications, map its chemical reactivity, and discuss its application as a precursor to high-value molecules. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Section 1: Core Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is a yellow crystalline solid, a characteristic appearance for many nitroaromatic compounds.[3][4] Its key identifiers and properties are summarized below for rapid reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 5551-11-1 | [1][2][5][6] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₄ClNO₃ | [1][2][6] |

| Molecular Weight | 185.56 g/mol | [1][2][6] |

| Appearance | Yellow Solid / Powder | [3][4] |

| Melting Point | 66-69 °C | [4][5][7] |

| Boiling Point | 305.2 ± 27.0 °C (Predicted) | [4] |

| SMILES | C1=CC(=C(C=C1Cl)[O-])C=O | [2][6] |

| InChI Key | MZPNQUMLOFWSEK-UHFFFAOYSA-N | [2][6] |

Section 2: Synthesis and Mechanistic Insights

The reliable and scalable synthesis of this compound is critical for its use in multi-step synthetic campaigns. A common and effective laboratory-scale preparation starts from the readily available 4-chloro-2-nitrotoluene.[4] This transformation leverages a Vilsmeier-Haack-type reaction followed by oxidative cleavage.

Experimental Protocol: Synthesis from 4-Chloro-2-nitrotoluene

This protocol describes the conversion of the benzylic methyl group into the target aldehyde.

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-nitrotoluene (1 equivalent, e.g., 8.5 g, 0.05 mol) in dimethylformamide (DMF, ~1.2 mL per g of starting material).[4]

-

To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents, e.g., 18 g, 0.15 mol).[4]

-

Causality Note: DMF-DMA serves as a reagent to form a reactive enamine intermediate at the benzylic position. The excess is used to drive the reaction to completion.

-

-

Heat the reaction mixture to 135 °C and maintain this temperature with stirring for 48 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Oxidative Cleavage to the Aldehyde

-

After completion, cool the reaction system to room temperature.

-

In a separate beaker, prepare a solution of sodium periodate (NaIO₄) (3 equivalents, e.g., 32.1 g, 0.15 mol) in a mixture of water (100 mL) and DMF (50 mL).[4]

-

Cool the reaction flask in an ice-water bath. Slowly add the sodium periodate solution dropwise, ensuring the internal temperature remains below 20 °C.

-

Causality Note: This step is a controlled oxidative cleavage of the enamine double bond to form the aldehyde. The addition is performed at a reduced temperature to manage the exothermicity of the oxidation and prevent over-oxidation or side reactions.

-

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours to ensure the reaction proceeds to completion.[4]

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the distinct reactivity of its three functional groups. The interplay between these groups, governed by their electronic properties, allows for selective transformations.

-

The Aldehyde Group: As a primary reaction site, the aldehyde is susceptible to nucleophilic attack. It readily undergoes condensation reactions to form Schiff bases (imines) with primary amines, Wittig reactions to form alkenes, and can be oxidized to the corresponding carboxylic acid (4-chloro-2-nitrobenzoic acid) or reduced to a benzyl alcohol.[8][9]

-

The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). Furthermore, the nitro group itself can be selectively reduced to an amine (-NH₂), which is a cornerstone transformation for introducing a versatile nucleophilic center, often used in the synthesis of heterocyclic compounds like quinolines or benzodiazepines.

-

The Chloro Group: Positioned para to the aldehyde and meta to the powerful nitro group, the chlorine atom can participate in SNAᵣ reactions, although it is less activated than a chlorine atom positioned ortho or para to the nitro group. Under forcing conditions with strong nucleophiles, it can be displaced.

Reactivity Map

Caption: Key reaction pathways for this compound.

Section 4: Applications in Research and Drug Development

While not an active pharmaceutical ingredient (API) itself, this compound is a classic example of a "scaffold" molecule used to build more complex, biologically active compounds. Its utility is analogous to other critical intermediates like 4-Chloro-2-Nitrobenzoic Acid, which serve as foundational pieces in drug synthesis.[10]

-

Heterocyclic Synthesis: The sequential modification of the aldehyde and nitro groups is a powerful strategy. For instance, reduction of the nitro group to an amine, followed by an intramolecular condensation with the aldehyde (or a derivative), can lead to the formation of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Precursor to APIs: The compound provides a structural framework that can be elaborated through reactions at its three functional sites. This allows chemists to systematically build complexity and introduce pharmacophores required for therapeutic activity.[10][11]

Section 5: Analytical Characterization

Confirming the purity and identity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Protocol: HPLC Analysis for Purity Assessment

This protocol provides a robust starting point for method development.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-7 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, where nitroaromatic compounds typically exhibit strong absorbance.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration of ~10-20 µg/mL with the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.

-

Causality Note: A C18 column is chosen for its versatility in retaining moderately polar organic molecules. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. UV detection at 254 nm is a reliable choice for aromatic systems.[12]

Section 6: Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount.

-

GHS Hazard Classification: The compound is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[4] It is recommended to store under an inert atmosphere as it may be air sensitive.[7]

-

First Aid:

By understanding its properties, synthesis, reactivity, and safe handling, researchers can effectively harness this compound as a powerful tool in the pursuit of novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates website. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from Chemsrc website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. Retrieved from Ningbo Inno Pharmchem website. [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. NIST Chemistry WebBook. Retrieved from NIST website. [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357. [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2). [Link]

-

Active Biopharma Corp. (n.d.). This compound. Retrieved from Active Biopharma Corp website. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-nitrobenzaldehyde.

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from BYJU'S website. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 5551-11-1 [amp.chemicalbook.com]

- 5. This compound | 5551-11-1 | FC20029 [biosynth.com]

- 6. This compound 5551-11-1 [sigmaaldrich.com]

- 7. This compound | 5551-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. byjus.com [byjus.com]

- 10. nbinno.com [nbinno.com]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrobenzaldehyde is a highly versatile bifunctional aromatic compound that serves as a crucial intermediate and building block in organic synthesis.[1] Its significance lies in the specific arrangement of an aldehyde, a nitro group, and a chloro substituent on the benzene ring. This unique combination of electron-withdrawing groups dictates its chemical behavior, allowing for a wide array of selective chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties, established synthetic routes, reactivity, and applications of this compound, offering valuable insights for professionals in research and drug development. The compound is a key starting material for synthesizing more complex molecules due to the reactivity of its functional groups.[1]

Core Physicochemical Properties

This compound typically appears as a yellow solid or powder.[2][3] A thorough understanding of its physical and chemical characteristics is fundamental to its application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 5551-11-1 | [4][5][6] |

| Molecular Formula | C₇H₄ClNO₃ | [4][5][6] |

| Molecular Weight | 185.56 g/mol | [4][5][6] |

| Melting Point | 67-69 °C | [4][7] |

| Boiling Point | 305.2 ± 27.0 °C (Predicted) | [3] |

| Appearance | Yellow Solid/Powder | [2][3] |

| Solubility | Soluble in Chloroform | [3] |

| Flash Point | 138.4 °C | [4] |

| Density | 1.485 ± 0.06 g/cm³ (Predicted) | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (GC-MS): The NIST library indicates a top peak at m/z 155.[6]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay of its three functional groups, making it a valuable precursor in multi-step syntheses.

Aldehyde Group Reactivity

The aldehyde group is a primary site for a variety of chemical transformations:

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (4-chloro-2-nitrophenyl)methanol, using reducing agents like sodium borohydride in a protic solvent.[1]

-

Oxidation: It can be oxidized to form the corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid, another important synthetic intermediate.[1]

-

Condensation Reactions: The aldehyde group readily reacts with active methylene compounds or amines. For example, it can undergo the Henry reaction with nitroalkanes to form more complex structures.[1]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by a wide range of nucleophiles, enabling the introduction of diverse functional groups.[1]

Synthesis Methodology

The primary route for synthesizing this compound involves the oxidation of 4-chloro-2-nitrotoluene.[3] Direct nitration of 4-chlorobenzaldehyde is generally not preferred due to difficulties in controlling the regioselectivity.[1]

Experimental Protocol: Synthesis from 4-Chloro-2-nitrotoluene

This protocol describes a general procedure for the synthesis of this compound.[3]

-

Dissolution: Dissolve 4-chloro-1-methyl-2-nitrobenzene (8.5 g, 0.05 mol) in dimethylformamide (10 mL).

-

Addition of Acetal: Add N,N-dimethylformamide dimethyl acetal (18 g, 0.15 mol) to the solution with stirring.

-

Heating: Heat the reaction mixture to 135 °C and maintain this temperature for 48 hours.

-

Cooling: After the reaction is complete, cool the system to room temperature.

-

Oxidizing Agent Preparation: Prepare a mixed solution of sodium periodate (32.1 g, 0.15 mol) in water (100 mL) and DMF (50 mL).

-

Oxidation: Slowly add the sodium periodate solution dropwise to the reaction mixture, maintaining the temperature below 20 °C.

-

Reaction Completion: Continue stirring for 3 hours at room temperature to ensure the reaction goes to completion.

-

Work-up and Purification: The product can then be isolated and purified using standard laboratory techniques such as extraction and crystallization.

Safety and Handling

This compound is classified as an irritant.[6] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Keep in a dark place.[3]

Applications in Research and Development

As a versatile chemical intermediate, this compound is valuable in various fields, particularly in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of multiple reactive sites allows for the construction of complex molecular architectures, making it a key component in the discovery and development of new chemical entities.[1][8][9]

Conclusion

This compound is a pivotal building block in organic chemistry, offering a unique combination of reactivity that is highly sought after in the synthesis of complex organic molecules. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an indispensable tool for researchers and professionals in the chemical and pharmaceutical industries. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

- 1. This compound | 5551-11-1 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 5551-11-1 [amp.chemicalbook.com]

- 4. This compound | 5551-11-1 | FC20029 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. nbinno.com [nbinno.com]

4-Chloro-2-nitrobenzaldehyde: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Structure, Reactivity, and Synthetic Utility of a Key Aromatic Intermediate

Introduction

4-Chloro-2-nitrobenzaldehyde is a solid, yellow crystalline organic compound that serves as a vital building block in a multitude of synthetic organic chemistry applications.[1] Its trifunctional nature, featuring an aldehyde, a nitro group, and a chloro substituent on a benzene ring, imparts a unique and versatile reactivity profile. This guide provides a detailed examination of the molecular structure, functional group interplay, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a quantitative foundation for its use in experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄ClNO₃ | [2][3] |

| Molecular Weight | 185.56 g/mol | [4] |

| CAS Number | 5551-11-1 | [3] |

| Appearance | Yellow powder/solid | [1] |

| Melting Point | 67-68 °C | [4][5] |

| Boiling Point | 305.2 ± 27.0 °C (Predicted) | [1][5] |

| Flash Point | 138.4 °C | [4] |

| Solubility | Soluble in Chloroform | [1] |

| SMILES | C1=CC(=C(C=C1Cl)[O-])C=O | [2] |

| InChI | 1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H |

The spatial arrangement of the functional groups on the aromatic ring is critical to the molecule's reactivity. The aldehyde group is positioned at carbon 1, the nitro group at carbon 2, and the chlorine atom at carbon 4.

Caption: Molecular structure of this compound.

The Interplay of Functional Groups: A Deeper Dive

The chemical behavior of this compound is a direct consequence of the electronic effects exerted by its three functional groups.

-

The Aldehyde Group (-CHO): As a primary reactive site, the aldehyde group is susceptible to nucleophilic attack. The carbonyl carbon carries a partial positive charge, making it an electrophilic center. It readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds.[6]

-

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. Its presence deactivates the aromatic ring towards electrophilic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group itself can be reduced to an amino group (-NH₂) under various conditions, opening up further synthetic pathways.[7]

-

The Chloro Group (-Cl): The chlorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution. However, in the context of this molecule, its most significant role is as a leaving group in nucleophilic aromatic substitution reactions.[7] The strong electron-withdrawing effect of the adjacent nitro group makes the carbon to which the chlorine is attached highly electrophilic and susceptible to displacement by nucleophiles.

The synergy of these functional groups makes this compound a versatile intermediate. For instance, the aldehyde can be protected while a nucleophilic substitution is performed on the chloro-substituted carbon, followed by deprotection and further modification of the aldehyde.

Synthetic Utility and Key Reactions

This compound is a valuable precursor in the synthesis of a wide range of more complex molecules.[1][8] Its reactivity allows for a variety of chemical transformations.

Sources

- 1. This compound CAS#: 5551-11-1 [amp.chemicalbook.com]

- 2. This compound | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 5551-11-1 | FC20029 [biosynth.com]

- 5. This compound | CAS#:5551-11-1 | Chemsrc [chemsrc.com]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

solubility of 4-Chloro-2-nitrobenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-nitrobenzaldehyde in Organic Solvents

Executive Summary

This compound is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its reactivity is dictated by the aldehyde, chloro, and nitro functional groups, which also govern its physicochemical properties, most notably its solubility. A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like recrystallization, and ensuring efficient process scale-up. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights based on its molecular structure and robust, validated protocols for its empirical determination.

Introduction to this compound

This compound, with the chemical formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol , is a crystalline solid, typically appearing as a yellow powder.[3][4] Its structure features a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO₂) ortho to the aldehyde, and a chlorine atom (-Cl) in the para position.

Key Physicochemical Properties:

-

CAS Number: 5551-11-1

-

Molecular Formula: C₇H₄ClNO₃[3]

-

Molecular Weight: 185.56 g/mol

-

Appearance: Yellow solid/powder[4]

-

Melting Point: Approximately 68°C[4]

The strategic placement of these functional groups makes it a versatile precursor for synthesizing a range of more complex molecules, including pharmaceuticals and dyes. The efficiency of these synthetic routes is critically dependent on the choice of solvent, which must effectively dissolve the starting materials while being compatible with the reaction chemistry.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5][6] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules must be overcome for dissolution to occur.

The molecular structure of this compound imparts a moderate to high degree of polarity.

-

The nitro group (-NO₂) and the aldehyde group (-CHO) are strongly electron-withdrawing and contain polar multiple bonds, contributing significantly to the molecule's dipole moment.

-

The chlorine atom (-Cl) is electronegative, further enhancing polarity.

-

The benzene ring is inherently non-polar.

This combination suggests that this compound will exhibit favorable solubility in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be limited.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Sparingly Soluble / Insoluble | Dominated by London dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the polar crystalline solid. |

| Toluene | Non-polar (Aromatic) | Slightly Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), offering slightly better solvation than aliphatic hydrocarbons. |

| Diethyl Ether | Slightly Polar | Moderately Soluble | Offers some polar interactions but lacks the strong dipole moment needed for extensive dissolution. |

| Chloroform | Polar Aprotic | Soluble [4] | A good solvent for moderately polar compounds. Its polarity is sufficient to dissolve this compound effectively. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functional group provides a strong dipole for effective solvation of the polar solute. |

| Acetone | Polar Aprotic | Soluble | The ketone group is highly polar, making acetone an excellent solvent for many polar organic compounds.[6] |

| Ethanol / Methanol | Polar Protic | Moderately to Highly Soluble | These alcohols can engage in dipole-dipole interactions. While the solute cannot act as a hydrogen bond donor, the oxygen atoms of the nitro and aldehyde groups can act as weak acceptors. Solubility is expected to increase with heating.[6] |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of polar organic compounds. |

| Water | Highly Polar Protic | Sparingly Soluble / Insoluble | Despite its polarity, the molecule's large organic backbone and lack of strong hydrogen-bonding donor groups limit its solubility in water.[6] |

Experimental Determination of Solubility

To move from prediction to quantitative fact, empirical determination is essential. Below are validated protocols for assessing the solubility of this compound.

Protocol: Qualitative Solubility Assessment

This rapid screening method provides a foundational understanding of suitable solvent classes.[7][8]

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small, dry test tube.

-

Solvent Addition: Add the chosen solvent (e.g., hexane, acetone, ethanol) dropwise, starting with 0.25 mL.

-

Agitation: Vigorously shake or vortex the test tube for 30-60 seconds after each solvent addition.

-

Observation: Observe if the solid dissolves completely.

-

Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL.

-

Classification:

-

Soluble: Dissolves completely in < 1 mL of solvent.

-

Moderately Soluble: Dissolves in 1-3 mL of solvent.

-

Sparingly Soluble / Insoluble: Fails to dissolve completely in 3 mL of solvent.

-

Protocol: Quantitative Determination via UV-Vis Spectrophotometry

This method is highly effective for compounds with a chromophore, such as this compound, which absorbs UV radiation. It relies on the Beer-Lambert law to determine the concentration of a saturated solution.[9][10]

The "shake-flask" method is a classic technique to ensure the solution reaches thermodynamic equilibrium.[5][11]

-

Dispense Solute: Add an excess amount of this compound (e.g., 100 mg) to a sealed vial containing a known volume of the selected solvent (e.g., 10 mL). The presence of undissolved solid is crucial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a 0.2 µm PTFE or suitable solvent-resistant filter to remove all undissolved particulates. This step is critical to avoid artificially high readings.

-

Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: From a concentrated stock solution of known concentration, perform a series of dilutions to create at least five calibration standards spanning the expected concentration range.

-

Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression. The resulting line should have a correlation coefficient (R²) > 0.99 for a valid calibration.

-

Measure Sample: Dilute the filtered supernatant from Part A with a known dilution factor so that its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax.

-

Calculate Solubility: Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.

Caption: Workflow for Quantitative Solubility Determination via UV-Vis Spectroscopy.

Application: Solvent Selection for Recrystallization

Recrystallization is a powerful purification technique that exploits the differences in a compound's solubility in a given solvent at high and low temperatures.[12] An ideal recrystallization solvent for this compound should meet the following criteria:

-

High Solubility at Elevated Temperature: The compound should be readily soluble in the boiling solvent.

-

Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery of the purified crystals.

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Based on the predicted solubility profile, solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or toluene/hexane could be excellent candidates for the recrystallization of this compound.[13] Experimental screening is necessary to identify the optimal system.

Caption: General Experimental Workflow for Recrystallization.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a hazardous substance.[14][15]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[14]

-

First Aid: In case of contact, rinse skin or eyes thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]

Always consult the most current SDS before handling this chemical.[16]

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective use in research and development. While its polarity suggests high solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols, empirical validation is crucial for process optimization. The protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility profile, enabling informed solvent selection for chemical synthesis, purification, and formulation development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

-

El-Daly, S. A., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Retrieved from [Link]

- Solubility of Organic Compounds. (2023).

-

Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Pan, L., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025). ResearchGate. Retrieved from [Link]

- SAFETY DATA SHEET. (2025).

-

UV Spectrophotometric method for the identification and solubility determination of nevirapine. (2009). Ingenta Connect. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved from [Link]

-

Solubility of 4-nitrobenzaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]

- SAFETY DATA SHEET. (2010).

- Recrystallization and Crystallization. (n.d.).

-

Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. This compound | 5551-11-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 5551-11-1 [amp.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scirp.org [scirp.org]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-2-nitrobenzaldehyde

Introduction: The Critical Role of a Reactive Intermediate

4-Chloro-2-nitrobenzaldehyde is a pivotal intermediate in the landscape of organic synthesis, particularly valued in the development of novel pharmaceutical compounds and other fine chemicals.[1][2] Its molecular architecture, featuring an aldehyde, a nitro group, and a chloro substituent on an aromatic ring, provides a versatile platform for a multitude of chemical transformations.

However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount; impure or degraded this compound can compromise reaction yields, introduce unwanted byproducts, and ultimately invalidate experimental results. This guide provides a detailed, field-proven framework for understanding and managing the stability of this compound, ensuring its optimal performance in critical applications. We will explore the chemical causality behind its degradation pathways and establish rigorous, self-validating protocols for its storage and handling.

Section 1: Physicochemical Profile and Inherent Instabilities

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and devising appropriate storage strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃ | [3][4] |

| Molecular Weight | 185.56 g/mol | [4][5] |

| CAS Number | 5551-11-1 | [3] |

| Appearance | Powder | [4] |

| Melting Point | 67 °C | [1] |

| Storage Class | 11 (Combustible Solids) | [4] |

The molecule's stability is dictated by its three key functional components: the aldehyde group, the nitroaromatic system, and the chlorine atom.

1.1 The Aldehyde Moiety: The Primary Locus of Degradation The aldehyde group (-CHO) is the most significant contributor to the compound's instability. It is highly susceptible to oxidation, a common degradation pathway for nearly all aldehydes.[6][7] Contact with atmospheric oxygen, especially when catalyzed by light or heat, can readily convert the aldehyde to its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. This transformation is not only a loss of the desired starting material but also introduces an acidic impurity that can interfere with subsequent chemical reactions.

1.2 The Nitroaromatic System: A Duality of Reactivity The electron-withdrawing nature of the nitro group (-NO₂) lends significant stability to the aromatic ring, making it resistant to oxidative degradation.[8][9] However, this same property makes the nitro group itself susceptible to reduction. While less common under typical storage conditions, exposure to reducing agents or certain microbial contaminants could potentially reduce the nitro group to a nitroso, hydroxylamino, or even an amino group, fundamentally altering the compound's reactivity.[10] Furthermore, nitroaromatic compounds can be sensitive to light, which can promote undesirable side reactions.[7]

1.3 Key Degradation Pathways The primary degradation concerns during storage are oxidation of the aldehyde and, to a lesser extent, potential reduction of the nitro group.

Section 2: Rigorous Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are designed to mitigate the risks identified in Section 1.

2.1 Core Storage Conditions Adherence to optimal storage conditions is the most effective strategy for ensuring long-term stability.

| Parameter | Recommendation | Rationale and Causality |

| Temperature | 10°C to 25°C [1] | Prevents acceleration of oxidative degradation pathways common at higher temperatures.[7][11] While some aliphatic aldehydes can polymerize faster at very low temperatures,[6] storage within this controlled room temperature range is the safest approach for this solid aromatic aldehyde. |

| Atmosphere | Tightly sealed container, under inert gas (Nitrogen/Argon) if possible. [12][13] | Minimizes exposure to atmospheric oxygen, the primary agent of aldehyde oxidation.[6] It also prevents contact with ambient moisture, which can facilitate degradation.[11] |

| Light | Store in a dark location or in an opaque/amber container. [14] | Protects the nitroaromatic system from potential photodegradation, a known instability factor for this class of compounds. |

| Incompatibilities | Segregate from strong oxidizing agents and strong bases. [12] | Strong oxidizers will directly and rapidly convert the aldehyde to the carboxylic acid. Strong bases can catalyze unwanted condensation reactions or decomposition. |

2.2 Step-by-Step Handling Protocol for Maintaining Purity Every time a container is opened, the material is exposed to potential degradation. Following a strict handling protocol is a self-validating system to maintain purity.

-

Preparation: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory or glovebox. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever feasible, perform all manipulations (weighing, transferring) inside a glovebox under an inert atmosphere (e.g., nitrogen).

-

Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Have all necessary spatulas, weigh boats, and receiving vessels ready beforehand.

-

Dispensing: Use clean, dry spatulas for transfer. Do not return any unused material to the original container to prevent cross-contamination.

-

Resealing: Immediately after dispensing, purge the container headspace with a gentle stream of dry nitrogen or argon before tightly resealing the cap. Reinforce the seal with paraffin film for long-term storage.

-

Documentation: Log the date of opening on the container. For best practice, material from a previously opened container should be prioritized for use in non-critical applications.

Section 3: A Practical Guide to Stability Monitoring

Regularly verifying the purity of this compound, especially for long-stored batches or before use in sensitive, large-scale reactions, is a critical component of quality control.

3.1 Protocol: Rapid Purity Assessment by Thin-Layer Chromatography (TLC) TLC provides a fast, inexpensive method to visually check for the presence of the primary, more polar impurity, 4-chloro-2-nitrobenzoic acid.

-

Sample Preparation: Prepare a dilute solution of the this compound test sample (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

-

Stationary Phase: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).

-

Mobile Phase: A non-polar eluent system is recommended. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. The exact ratio may require optimization.

-

Spotting: Carefully spot a small amount of the prepared solution onto the TLC plate baseline.

-

Development: Place the plate in a TLC chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm).

-

Interpretation:

-

Pure Sample: A single, well-defined spot should be visible.

-

Degraded Sample: The appearance of a second spot with a lower Rf value (closer to the baseline) is indicative of the more polar 4-chloro-2-nitrobenzoic acid impurity. The relative intensity of this impurity spot provides a qualitative measure of the extent of degradation.

-

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, capable of detecting impurities at much lower levels. A reversed-phase C18 column with a mobile phase of acetonitrile/water and UV detection would be a typical starting point. A broadened and depressed melting point range is also a strong indicator of impurity.

Conclusion

The utility of this compound in research and development is directly proportional to its chemical purity. Its stability is primarily challenged by the susceptibility of the aldehyde functional group to oxidation. This degradation pathway is effectively mitigated by strict adherence to a storage protocol centered on a cool (10-25°C), dry, and dark environment, preferably under an inert atmosphere. By implementing the rigorous handling procedures and routine stability monitoring outlined in this guide, scientists can ensure the integrity of this critical reagent, leading to more reliable, reproducible, and successful experimental outcomes.

References

-

Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere. Available at: [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

-

Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials. Available at: [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

Loba Chemie. (2015). 4–NITROBENZALDEHYDE AR MSDS. Available at: [Link]

-

Pandey, J., et al. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology. Available at: [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2015). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

PubMed. (2018). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Available at: [Link]

-

ResearchGate. (2008). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Available at: [Link]

Sources

- 1. This compound | 5551-11-1 | FC20029 [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. wcu.edu [wcu.edu]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

An In-depth Technical Guide to the Health and Safety Profile of 4-Chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the health and safety considerations paramount for the handling and application of 4-Chloro-2-nitrobenzaldehyde (CAS No. 5551-11-1). As a versatile bifunctional aromatic compound, its utility as a building block in the synthesis of pharmaceuticals and other complex molecules is significant.[1] This significance, however, is matched by the need for a rigorous and scientifically grounded approach to its safe management in a laboratory setting. This document moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of risk mitigation for professionals in research and development.

Core Hazard Profile: Understanding the Reactivity and Toxicity

This compound is a solid, typically appearing as a yellow powder.[2] Its chemical structure, featuring an aldehyde group, a nitro group, and a chlorine atom on a benzene ring, dictates its reactivity and toxicological profile.[1] The electron-withdrawing nature of the nitro and chloro groups activates the molecule, making it a valuable synthetic intermediate but also introducing specific hazards.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational safety information for this compound. It is consistently classified as an irritant.[3]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][5]

These classifications necessitate stringent adherence to personal protective equipment (PPE) and engineering controls to prevent exposure.

Quantitative Safety Data and Physical Properties

A precise understanding of the compound's physical and chemical properties is critical for designing safe experimental and storage protocols. The data below has been consolidated from multiple authoritative sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 5551-11-1 | [3][4][6] |

| Molecular Formula | C₇H₄ClNO₃ | [3][6] |

| Molecular Weight | 185.56 g/mol | [3][6] |

| Appearance | Yellow Solid / Powder | [2] |

| Melting Point | 67-68 °C | [6][7] |

| Flash Point | 138.4 °C | [6] |

| GHS Signal Word | Warning | [3][4][5] |

| Hazard Statements | H315, H319, H335 | [3][5][6] |

Risk Assessment and Control Workflow

The following workflow provides a systematic approach to managing the risks associated with this compound, from initial planning to disposal. This logical process ensures that all safety aspects are considered before and during laboratory operations.

Caption: Risk management workflow for this compound.

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is non-negotiable. The following sections provide step-by-step methodologies for key safety-related workflows.

Personal Protective Equipment (PPE) Protocol

The rationale for the prescribed PPE is to create a complete barrier against the primary routes of exposure: dermal contact, eye contact, and inhalation of dust particles.

-

Eye and Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards at all times.[8] A face shield is recommended when there is a significant risk of dust generation or splashing.[9]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[9] Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves after use.[8]

-

Skin and Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[9]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is mandatory to mitigate the risk of respiratory tract irritation.[9]

Safe Handling and Storage Protocol

Engineering controls and proper storage are the first lines of defense in minimizing exposure.

-

Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

-

Minimizing Dust: Avoid actions that generate dust. If transferring the solid, do so carefully and at a low height to minimize airborne particles.

-

Avoiding Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[10]

-

Storage Conditions: Store the compound in a tightly closed container in a dry, well-ventilated place.[11] The recommended storage temperature is between 10°C and 25°C.[6]

Emergency First-Aid Protocol

Immediate and appropriate first-aid is crucial to minimizing harm in the event of an exposure.

-

If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[4][11] If the individual feels unwell or is not breathing, seek immediate medical attention.[11]

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[11] If skin irritation occurs, seek medical advice.[4] Contaminated clothing should be removed and washed before reuse.[4]

-

If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][11] Remove contact lenses if present and easy to do so, and continue rinsing.[4] Seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]

Accidental Release and Disposal Protocol

A structured response to spills and a compliant disposal plan are essential for laboratory and environmental safety.

-

Spill Containment: Evacuate unnecessary personnel from the area. Avoid generating dust.[8]

-

Cleanup: Use dry cleanup procedures.[10] Carefully sweep up or shovel the spilled material into a suitable, closed container for disposal.[8][11] Do not let the product enter drains.[4]

-

Ventilation: Ensure the area is well-ventilated after cleanup.

-

Waste Disposal: Dispose of the chemical and any contaminated materials at an approved waste disposal plant, in accordance with all local, state, and federal regulations.[11]

Conclusion

This compound is a compound of significant value in synthetic chemistry. Its effective use is predicated on a comprehensive and proactive safety culture. By understanding the underlying chemical principles that dictate its hazards and by rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The provided workflows and protocols are designed to be a self-validating system, empowering scientists to handle this chemical with the confidence that comes from deep, technical understanding.

References

-

This compound | C7H4ClNO3 | CID 79674 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

CAS No : 5551-11-1 | Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from [Link]

-

2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 278166 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Safety Data Sheet: 4-Nitrobenzaldehyde - Carl ROTH. (2024, September 18). Carl ROTH. Retrieved January 5, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024, February 12). Fisher Scientific. Retrieved January 5, 2026, from [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Preprints.org. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | 5551-11-1 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 5551-11-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 5551-11-1 | FC20029 [biosynth.com]

- 7. labproinc.com [labproinc.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

The Synthetic Versatility of 4-Chloro-2-nitrobenzaldehyde: A Technical Guide for Chemical Innovation

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-nitrobenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a powerhouse building block for researchers, scientists, and professionals in drug development. Its value lies in the orthogonal reactivity of its three distinct functional groups: a reactive aldehyde, a reducible nitro group, and a halogenated ring system primed for cross-coupling and nucleophilic substitution. This unique combination allows for a diverse array of chemical transformations, providing access to a wide spectrum of heterocyclic scaffolds and functionalized molecules that are central to medicinal chemistry and materials science. This in-depth guide explores the core reactivity of this compound, providing both the theoretical underpinnings and field-proven protocols to unlock its full synthetic potential.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 5551-11-1 | [1][2] |

| Molecular Formula | C₇H₄ClNO₃ | [1][2] |

| Molecular Weight | 185.56 g/mol | [1][2] |

| Appearance | Yellow solid/powder | [3] |

| Melting Point | 67-69 °C | [4] |

| Solubility | Soluble in methanol and chloroform | [4][5] |

| GHS Hazard | Warning: Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.

Section 1: The Gateway to Anilines - Selective Nitro Group Reduction

One of the most synthetically valuable transformations of this compound is the selective reduction of the nitro group to an amine. This reaction yields 4-chloro-2-aminobenzaldehyde, a key precursor for a multitude of heterocyclic systems, most notably quinolines via the Friedländer synthesis. The primary challenge lies in achieving this reduction without affecting the sensitive aldehyde functionality.[7]

Causality in Method Selection:

The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired yield, and laboratory safety constraints.

-

Catalytic Hydrogenation (e.g., Pd/C): This method is often favored for its clean reaction profile and high yields (>90%). However, care must be taken as palladium on carbon (Pd/C) can also reduce the aldehyde and potentially cause dehalogenation, especially under harsh conditions. Raney nickel is an alternative that may be less prone to dehalogenation.[7][8]

-

Metal/Acid Systems (e.g., SnCl₂, Fe/HCl): Stannous chloride (SnCl₂) in an acidic medium is a classic and effective method for nitro group reduction in the presence of an aldehyde, with typical yields ranging from 70-85%.[7] Iron powder in acidic media (e.g., acetic acid or with a catalytic amount of HCl) is a milder and often more environmentally friendly alternative.[9][10][11]

Workflow for Selective Nitro Reduction

Caption: General workflow for the selective reduction of this compound.

Experimental Protocol: Stannous Chloride Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (approximately 10-15 mL per gram of starting material).[7]

-

Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) portion-wise. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the mixture at room temperature or gently heat to 30-40 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7]

-

Work-up: After completion, remove the ethanol via rotary evaporation. Cool the resulting residue in an ice bath.

-

Basification: Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring until the pH of the solution is greater than 8. This step is crucial as it precipitates the tin salts as tin hydroxide.[7]

-

Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-aminobenzaldehyde.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 2: Building Heterocyclic Cores - The Friedländer Annulation

The in situ generated or isolated 4-chloro-2-aminobenzaldehyde is a prime substrate for the Friedländer synthesis, a powerful acid- or base-catalyzed condensation reaction with a compound containing an α-methylene ketone to construct the quinoline scaffold.[12][13]

Mechanism of the Friedländer Synthesis

The reaction proceeds via an initial aldol-type condensation between the enolate of the ketone and the aminobenzaldehyde, followed by cyclization and dehydration to form the aromatic quinoline ring. Two primary mechanistic pathways are proposed, differing in the initial step (aldol condensation vs. Schiff base formation), but both converge to the final quinoline product.[12][14]

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Experimental Protocol: Domino Reduction-Friedländer Synthesis

A highly efficient approach is the "domino" or "one-pot" reaction, where the nitro reduction and subsequent Friedländer cyclization occur in the same reaction vessel, bypassing the need to isolate the often unstable aminobenzaldehyde intermediate.[15][16]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., ethyl acetoacetate, 2.0-3.0 equivalents) in glacial acetic acid.[15]

-

Heating: Stir the mixture and heat to 95-110 °C.

-

Addition of Iron: Once the reaction mixture reaches the target temperature, add iron powder (<100 mesh, ~4.0 equivalents) in small portions over 15-20 minutes. An immediate color change is typically observed.[15]

-

Reaction Monitoring: Maintain the temperature and continue heating for 3-5 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

-

Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired substituted quinoline.[15]

Section 3: Carbon-Carbon Bond Formations

The aldehyde and chloro- functionalities of this compound serve as excellent handles for constructing new carbon-carbon bonds, significantly increasing molecular complexity.

A. The Wittig Reaction: From Aldehyde to Alkene

The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene.[10][17] The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically favors the formation of the (E)-alkene isomer.[18]

This protocol is adapted from a microscale procedure and can be scaled accordingly.[19]

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.

-

Ylide Addition: Add the stabilized Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (1.1-1.2 equivalents), portion-wise to the stirring solution.[19]

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Upon completion, evaporate the solvent. Add a non-polar solvent mixture like 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.[19]

-

Isolation: Filter off the precipitate and wash with the hexanes/ether mixture. Combine the filtrates and evaporate the solvent to obtain the crude alkene product.

-

Purification: Purify the product via column chromatography on silica gel.

B. The Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The chloro-substituent, activated by the ortho-nitro group, can participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a cornerstone of modern synthesis for creating biaryl structures.[1][20][21]

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

-

Reaction Setup: To a flask, add this compound (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).[3] Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Add a deoxygenated solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[3]

-

Reaction: Heat the reaction mixture with stirring (e.g., to 80-100 °C) for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the coupled biaryl product.[3]

Section 4: Applications in Drug Development - The Synthesis of Pazopanib Intermediates

The synthetic utility of this compound derivatives is powerfully demonstrated in the synthesis of active pharmaceutical ingredients (APIs). A notable example involves intermediates used in the production of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[4] While this compound itself is not a direct precursor in the most common routes, the structurally related 3-methyl-6-nitro-1H-indazole is. The chemical principles, particularly the nitro reduction and subsequent elaborations, are directly analogous and highlight the importance of this class of compounds.[22][23] The synthesis of key Pazopanib intermediate N,2,3-trimethyl-2H-indazol-6-amine often starts from a nitro-indazole precursor, requiring a critical nitro reduction step, showcasing the industrial relevance of the transformations discussed herein.[24][25]

Conclusion

This compound is a testament to the power of multifunctional building blocks in organic synthesis. The distinct and predictable reactivity of its aldehyde, nitro, and chloro groups provides chemists with a reliable and versatile platform for the synthesis of a vast array of valuable compounds. From the construction of complex heterocyclic systems like quinolines to the formation of C-C bonds via Wittig and Suzuki couplings, this reagent opens doors to novel molecular designs. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the full potential of this strategic starting material in their synthetic endeavors, accelerating innovation in drug discovery and materials science.

References

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

-

Wikipedia. (2023, December 2). Friedländer synthesis. In Wikipedia. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Campaigne, E., & Thorsten, T. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(23), 8447-8454.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ghattas, W., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2185-2194.

-

Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde.

-

Omics Online. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.

-

Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

ResearchGate. (2018, January 4). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde? Retrieved from [Link]

- PubMed. (2018). Synthesis and characterization of four process impurities in pazopanib. Pharmazie, 73(9), 494-497.

- BenchChem. (n.d.). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.

- Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.

- WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.

-

SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357.

- National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4085.

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

Scribd. (n.d.). (English) 362L Stereoselective Wittig Reaction - Synthesis of Ethyl Trans-Cinnamate (#7) (DownSub - Com). Retrieved from [Link]

-

Reddit. (2025, February 20). Nitro reduction conditions. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21366-21385.